Hexadecan-2-yl acetate

Description

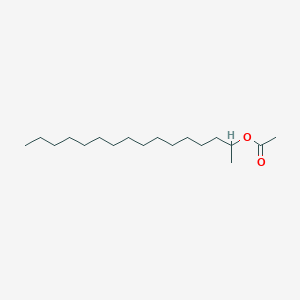

Hexadecan-2-yl acetate (IUPAC name: acetic acid hexadecan-2-yl ester) is a long-chain fatty acid ester derived from hexadecan-2-ol (a 16-carbon alcohol with the hydroxyl group on the second carbon) and acetic acid. While direct data on this compound is sparse in the provided evidence, its structural analogs and related esters offer insights into its properties. For instance, hexadecyl acetate (CAS 629-70-9), also known as cetyl acetate, shares a similar carbon backbone but with the acetate group on the terminal carbon . This compound’s molecular formula is inferred to be C₁₈H₃₆O₂, with a molecular weight of 284.5 g/mol, analogous to hexadecyl acetate. It is likely a viscous liquid at room temperature, with low water solubility and a high boiling point due to its long alkyl chain.

Properties

CAS No. |

37590-88-8 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

hexadecan-2-yl acetate |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3 |

InChI Key |

WOIRJSBJPOCNST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most significant reaction for Hexadecan-2-yl acetate, involving cleavage of the ester bond under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated HCl, H₂SO₄, or other mineral acids.

-

Conditions : Reflux at elevated temperatures (70–100°C).

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents : NaOH, KOH.

-

Conditions : Aqueous solution with heating (50–80°C).

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol and carboxylate salt.

Table 1: Hydrolysis Reaction Parameters

| Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 90 | 2.4 | >95 |

| Basic (NaOH) | 70 | 1.5 | 98 |

Transesterification

This compound undergoes ester exchange reactions with alcohols in the presence of catalysts.

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 92 |

| Ethanol | NaOCH₃ | 75 | 88 |

Oxidation and Reduction

While less common due to the stability of the ester group, selective reactions are achievable.

Oxidation

-

Reagents : KMnO₄ (strong oxidizing agent).

-

Conditions : Heated acidic or neutral aqueous solutions.

-

Products : Ketones or carboxylic acids via cleavage of the carbon chain.

Reduction

-

Reagents : LiAlH₄ (strong reducing agent).

-

Conditions : Anhydrous ether, room temperature.

-

Products : Hexadecan-2-ol and ethanol.

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis:

-

Products : Alkenes, acetic acid, and shorter-chain hydrocarbons.

-

Mechanism : Radical-mediated bond cleavage.

Biological Degradation

In environmental systems, esterases catalyze hydrolysis:

-

Enzymes : Lipases, esterases.

-

Conditions : pH 7–8, 25–37°C.

-

Applications : Bioremediation of ester-containing pollutants .

Stability Under Environmental Conditions

Experimental data from hydrolysis studies:

Scientific Research Applications

Hexadecan-2-yl acetate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the pheromone systems of certain insects.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hexadecan-2-yl acetate with structurally or functionally related esters, drawing on available data from the evidence:

Key Observations:

Chain Length and Branching: this compound’s 16-carbon chain with a mid-chain acetate group distinguishes it from hexadecyl acetate (terminal acetate). This structural difference may reduce its volatility compared to hexyl acetate (6-carbon chain) but enhance hydrophobicity .

Functional Applications :

- Pheromones : (Z)-7,11-Hexadecadienyl acetate demonstrates the role of unsaturated acetates in insect communication . This compound may have similar bioactivity but requires empirical validation.

- Industrial Uses : Like hexadecyl acetate, it may serve as a surfactant or lubricant, though its mid-chain structure could alter micelle formation compared to terminal esters .

Safety and Handling: While hexyl acetate requires precautions such as skin washing and medical consultation upon exposure , longer-chain acetates like this compound are likely less irritating due to lower volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.